8-Hydroxyhexahydro-2H-2,6-methanoquinolizin-3(4H)-one hydrochloride 8-Hydroxyhexahydro-2H-2,6-methanoquinolizin-3(4H)-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 148091-18-3
VCID: VC0123157
InChI: InChI=1S/C10H15NO2.ClH/c12-9-3-7-1-6-2-8(4-9)11(7)5-10(6)13;/h6-9,12H,1-5H2;1H
SMILES: C1C2CC3CC(CC1N3CC2=O)O.Cl
Molecular Formula: C11H17ClO2
Molecular Weight: 216.705

8-Hydroxyhexahydro-2H-2,6-methanoquinolizin-3(4H)-one hydrochloride

CAS No.: 148091-18-3

Cat. No.: VC0123157

Molecular Formula: C11H17ClO2

Molecular Weight: 216.705

* For research use only. Not for human or veterinary use.

8-Hydroxyhexahydro-2H-2,6-methanoquinolizin-3(4H)-one hydrochloride - 148091-18-3

Specification

CAS No. 148091-18-3
Molecular Formula C11H17ClO2
Molecular Weight 216.705
IUPAC Name 5-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-10-one;hydrochloride
Standard InChI InChI=1S/C10H15NO2.ClH/c12-9-3-7-1-6-2-8(4-9)11(7)5-10(6)13;/h6-9,12H,1-5H2;1H
Standard InChI Key LZWLRJAPIBACCU-XVKRWQBASA-N
SMILES C1C2CC3CC(CC1N3CC2=O)O.Cl

Introduction

Chemical Properties

Molecular Formula and Weight

The molecular formula of the base compound is C10H15NO2C_{10}H_{15}NO_2, with an additional hydrochloride component (HClHCl) contributing to its salt form. The molecular weight of the base compound is approximately 181.23 g/mol, while the hydrochloride form weighs around 216.7 g/mol .

Stereochemistry

The stereochemical configuration of this compound is crucial for its biological activity. The chiral centers at positions 3 and 7 are specified as (3S,7R), which influence its interaction with biological targets . These stereocenters are integral to the compound's three-dimensional conformation.

Physicochemical Properties

Key physicochemical properties include:

  • XLogP: Approximately 0.3, indicating low lipophilicity .

  • Hydrogen Bond Donor Count: One donor group (the hydroxyl group at position 8) .

  • Hydrogen Bond Acceptor Count: Three acceptor groups (two from oxygen atoms and one from nitrogen) .
    These properties suggest moderate hydrophilicity and potential for hydrogen bonding interactions.

Synthesis and Derivatives

Synthetic Pathways

The synthesis of 8-Hydroxyhexahydro-2H-2,6-methanoquinolizin-3(4H)-one hydrochloride involves multi-step reactions starting from quinolizidine precursors or related bicyclic compounds. Key steps include:

  • Introduction of hydroxyl functionality at position 8.

  • Formation of the ketone group at position 3.

  • Resolution or synthesis to achieve specific stereochemistry.

Patent literature highlights various methods for synthesizing esters and derivatives of this compound to enhance its pharmacological properties or modify its physicochemical characteristics .

Impurities and Byproducts

During synthesis, impurities such as diastereoisomers or over-reduced products may form . These impurities are typically characterized using advanced techniques like NMR spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) .

Biological Activity

Table: Comparison of Biological Activities for Related Compounds

Compound NameActivityTarget System
Hexahydro-8-hydroxyquinolizin derivativesCNS modulationDopaminergic/serotonergic
Pemetrexed impuritiesAnticancerFolate pathway inhibition
Quinolizidine alkaloidsAnalgesic/anti-inflammatoryOpioid receptors

Mechanism of Action

The hydroxyl group at position 8 may facilitate hydrogen bonding interactions with biological targets, while the rigid tricyclic structure ensures specificity in receptor binding.

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